5-Propylpyrimidine-2-thiol
CAS No.: 52767-84-7
Cat. No.: VC3801949
Molecular Formula: C7H10N2S
Molecular Weight: 154.24 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 52767-84-7 |
|---|---|
| Molecular Formula | C7H10N2S |
| Molecular Weight | 154.24 g/mol |
| IUPAC Name | 5-propyl-1H-pyrimidine-2-thione |
| Standard InChI | InChI=1S/C7H10N2S/c1-2-3-6-4-8-7(10)9-5-6/h4-5H,2-3H2,1H3,(H,8,9,10) |
| Standard InChI Key | YZFGTZRDMRKBBU-UHFFFAOYSA-N |
| SMILES | CCCC1=CNC(=S)N=C1 |
| Canonical SMILES | CCCC1=CNC(=S)N=C1 |
Introduction
Chemical Identity and Structural Characteristics
Molecular Architecture
5-Propylpyrimidine-2-thiol belongs to the thioxopyrimidine family, featuring a six-membered aromatic ring with two nitrogen atoms at the 1- and 3-positions. The propyl chain at C5 introduces hydrophobic character, while the thiol group at C2 confers nucleophilic reactivity. Computational predictions suggest a planar geometry with slight distortions due to steric interactions between the propyl substituent and adjacent atoms .
Table 1: Key Physicochemical Properties
Spectral Signatures
Fourier-transform infrared (FTIR) spectroscopy reveals a strong S-H stretching vibration at ~2550 cm⁻¹, characteristic of thiol groups. Nuclear magnetic resonance (NMR) data (¹³C and ¹H) confirm the propyl chain’s integration into the pyrimidine ring, with distinct shifts for the C2-thiol (δ ~160 ppm in ¹³C NMR) and methylene protons (δ ~1.5–2.5 ppm in ¹H NMR) .
Synthesis and Derivative Formation
Functionalization Reactions
The thiol group’s nucleophilicity enables diverse derivatization:
-
S-Alkylation: Reaction with methyl iodide produces 5-propyl-2-(methylthio)pyrimidine, enhancing lipophilicity .
-
Oxidation: Hydrogen peroxide converts the thiol to a sulfonic acid group, useful for water-soluble analogs .
-
Maleimide Conjugation: The thiol reacts with maleimide-based probes (e.g., [¹⁸F]FBEM) for radiopharmaceutical labeling .
Biological Activities and Mechanisms
Antimicrobial and Antiviral Properties
Thioxopyrimidines exhibit broad-spectrum antimicrobial activity. 5-Propylpyrimidine-2-thiol inhibits Staphylococcus aureus (MIC = 32 µg/mL) and Escherichia coli (MIC = 64 µg/mL) by disrupting folate biosynthesis . Molecular docking studies suggest binding to dihydrofolate reductase (DHFR) with a ΔG of -8.2 kcal/mol, comparable to trimethoprim . Against influenza A (H1N1), the compound reduces viral replication by 70% at 50 µM, likely through RNA polymerase inhibition .
Applications in Radiopharmaceuticals
Radiolabeling Strategies
The thiol group in 5-propylpyrimidine-2-thiol facilitates site-specific conjugation with maleimide-bearing radiotracers. For instance, reaction with [¹⁸F]FBEM ([¹⁸F]fluorobenzamidoethylmaleimide) produces ¹⁸F-labeled derivatives for positron emission tomography (PET) imaging . This approach retains bioactivity, as evidenced by <5% loss in integrin-binding affinity post-labeling .
In Vivo Stability
Studies in murine models demonstrate that ¹⁸F-labeled 5-propylpyrimidine-2-thiol conjugates exhibit >90% stability over 6 hours, with rapid renal clearance (t₁/₂ = 1.2 h) . Such profiles underscore its utility in developing tumor-targeting agents.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume